2-(3-Bromophenyl)-2-methylbutan-1-amine

Synthetic Methodology Process Chemistry Amine Reduction

2-(3-Bromophenyl)-2-methylbutan-1-amine (CAS 1160502-47-5, C11H16BrN, MW 242.16 g/mol) is a specialized primary amine building block characterized by a meta-brominated phenyl ring attached to a chiral, quaternary carbon center within a butan-1-amine scaffold. This compound is supplied at a standard purity of 95%, with confirmed structural identity via NMR and mass spectrometry, making it suitable for demanding research applications in chemical probe synthesis, structure-activity relationship (SAR) exploration, and the development of novel pharmaceutical intermediates.

Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
Cat. No. B8461910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-2-methylbutan-1-amine
Molecular FormulaC11H16BrN
Molecular Weight242.16 g/mol
Structural Identifiers
SMILESCCC(C)(CN)C1=CC(=CC=C1)Br
InChIInChI=1S/C11H16BrN/c1-3-11(2,8-13)9-5-4-6-10(12)7-9/h4-7H,3,8,13H2,1-2H3
InChIKeyCEZORAQWLXRUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-2-methylbutan-1-amine (CAS 1160502-47-5): A High-Purity, Structurally Differentiated Primary Amine for Advanced Synthetic and Medicinal Chemistry Research


2-(3-Bromophenyl)-2-methylbutan-1-amine (CAS 1160502-47-5, C11H16BrN, MW 242.16 g/mol) is a specialized primary amine building block characterized by a meta-brominated phenyl ring attached to a chiral, quaternary carbon center within a butan-1-amine scaffold . This compound is supplied at a standard purity of 95%, with confirmed structural identity via NMR and mass spectrometry, making it suitable for demanding research applications in chemical probe synthesis, structure-activity relationship (SAR) exploration, and the development of novel pharmaceutical intermediates [1]. Unlike simpler, commercially ubiquitous phenethylamine derivatives, its sterically congested and functionally dense architecture enables the precise investigation of binding site tolerances and the construction of complex, patentable molecular frameworks [1].

Why 2-(3-Bromophenyl)-2-methylbutan-1-amine Cannot Be Interchanged with Common Analogs: A Critical Evaluation for Procuring Scientists


Scientific and industrial users cannot treat 2-(3-Bromophenyl)-2-methylbutan-1-amine as a generic, drop-in replacement for simpler arylalkylamines. Its unique molecular structure—a quaternary carbon center substituted with an ethyl, methyl, aminomethyl, and 3-bromophenyl group—imparts a distinct steric and electronic profile that directly impacts chemical reactivity and biological recognition . For instance, the meta-bromine substitution pattern alters the electron density on the phenyl ring and its preferred orientation within a target binding site compared to the para-analog, which can lead to significant differences in binding affinity and functional selectivity [1]. Furthermore, the hindered primary amine exhibits a different nucleophilicity and steric demand in amide bond formation or reductive amination compared to unhindered, flexible-chain analogs like 2-(3-bromophenyl)ethan-1-amine, directly affecting synthetic yield and product profiles . A procurement strategy that treats these compounds as equivalent risks failed syntheses, invalid SAR, and wasted research resources.

Quantitative Evidence Guide: Verifiable Differentiation of 2-(3-Bromophenyl)-2-methylbutan-1-amine for Scientific Procurement


Comparative Synthetic Efficiency: A 67% Verified Yield Offers a Quantifiable Benchmark for Downstream Applications

A verifiable, high-yielding synthetic route from the nitrile precursor provides a quantitative benchmark for procurement. The reduction of 2-(3-bromophenyl)-2-methylbutanenitrile with an alane complex (AlH3:(Me)2EtN) in THF proceeds to give the target primary amine in a purified yield of 67% after silica gel chromatography . This specific and reproducible yield serves as a critical performance metric for process chemists seeking a reliable starting material for multistep syntheses. In contrast, alternative synthetic approaches, such as those for the less-hindered 2-(3-bromophenyl)ethan-1-amine or the para-substituted isomer, may involve different starting materials or conditions, leading to variable and potentially lower yields that complicate scale-up and cost analysis .

Synthetic Methodology Process Chemistry Amine Reduction

Structural Confirmation via High-Resolution Analytical Data Ensures Identity Fidelity in Complex Matrices

Procurement of 2-(3-Bromophenyl)-2-methylbutan-1-amine is substantiated by robust analytical characterization that confirms its structural identity and purity, a critical factor differentiating it from mislabeled or ambiguous research chemicals. The compound's identity is rigorously defined by its unique InChI Key (CEZORAQWLXRUEO-UHFFFAOYSA-N) and canonical SMILES string (CCC(C)(CN)C1=CC(=CC=C1)Br), which unambiguously distinguish it from structural isomers such as 4-(3-bromophenyl)-2-methylbutan-1-amine or the para-bromo analog [1]. This level of analytical certainty is essential for generating reproducible scientific data, as even a small impurity or misidentification of the regioisomer can confound SAR studies or lead to failed biological assays .

Analytical Chemistry Quality Control Structural Elucidation

Steric and Electronic Differentiation from Key Analogs: Rationale for Superior Synthetic Utility

The strategic value of 2-(3-Bromophenyl)-2-methylbutan-1-amine lies in its unique structural features relative to common analogs, offering distinct advantages in molecular design. The compound possesses a quaternary carbon center adjacent to the primary amine, creating significant steric hindrance that is absent in flexible-chain analogs like 2-(3-bromophenyl)ethan-1-amine (MW: 200.08 g/mol) or the isomeric 4-(3-bromophenyl)-2-methylbutan-1-amine . This hindered amine environment can be exploited to enhance metabolic stability by shielding the amine from oxidative enzymes, a common strategy in drug design [1]. Furthermore, the meta-bromine substituent on the phenyl ring directs a different electrostatic potential and pharmacophore orientation compared to the para-bromo isomer, a difference known to translate into over 100-fold changes in receptor binding selectivity in related phenethylamine series [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Validated Research Applications for 2-(3-Bromophenyl)-2-methylbutan-1-amine: Where Evidence Supports Prioritization


Synthesis of Novel Protein Kinase Inhibitors (e.g., PKCθ)

The compound serves as a critical intermediate in the synthesis of potent and selective pyrazolopyridine inhibitors of protein kinase Cθ (PKCθ). In a published medicinal chemistry program, this primary amine scaffold was identified as essential for building cell activity, with the amine group predicted to form a novel hydrogen bond to Asp508 near the ATP binding site of PKCθ. Procuring this specific building block is therefore a prerequisite for replicating or extending this specific, biologically active chemical series .

Structure-Activity Relationship (SAR) Exploration of Sterically Hindered Amines

The compound's quaternary carbon center creates a sterically congested environment around the primary amine. This feature is invaluable for SAR studies aiming to understand the impact of steric hindrance on amine nucleophilicity in bioconjugation reactions or on its interaction with biological targets. Compared to using a flexible analog like 2-(3-bromophenyl)ethan-1-amine, incorporating this hindered amine allows medicinal chemists to probe the steric tolerance of a binding pocket and potentially identify leads with improved target selectivity or metabolic stability [1].

Synthesis of Isomerically Pure, Complex Chemical Probes

The unambiguous meta-bromophenyl substitution pattern and the unique chiral center of this building block are critical for synthesizing chemical probes with defined three-dimensional structures. This contrasts with the use of regioisomeric mixtures or simpler achiral analogs. For research involving advanced NMR studies, crystallography, or chiral chromatography, the procurement of this single, well-defined isomer ensures the generation of clean, interpretable data free from the confounding effects of isomeric contaminants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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